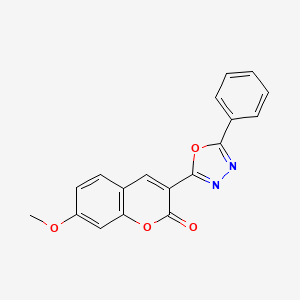

7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

CAS No.: 51867-57-3

Cat. No.: VC11887232

Molecular Formula: C18H12N2O4

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51867-57-3 |

|---|---|

| Molecular Formula | C18H12N2O4 |

| Molecular Weight | 320.3 g/mol |

| IUPAC Name | 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |

| Standard InChI | InChI=1S/C18H12N2O4/c1-22-13-8-7-12-9-14(18(21)23-15(12)10-13)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3 |

| Standard InChI Key | ACFADGDAUGHGPC-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 7-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one, reflects its hybrid structure. Key identifiers include:

The coumarin nucleus (2H-chromen-2-one) features a methoxy group at position 7, while the 1,3,4-oxadiazole ring at position 3 is substituted with a phenyl group at position 5. This arrangement creates a planar, conjugated system that may enhance interactions with biological targets like enzymes or nucleic acids .

Physicochemical Properties

-

Solubility: Predicted to exhibit low water solubility due to aromatic and heterocyclic components, typical of coumarin derivatives.

-

Tautomerism: The oxadiazole ring’s thione-thiol tautomerism (if sulfur-containing analogs exist) could influence reactivity .

Synthetic Pathways and Analog Development

General Synthesis of 1,3,4-Oxadiazole-Coumarin Hybrids

While no direct synthesis route for this compound is documented, analogous methods for 1,3,4-oxadiazole derivatives provide guidance:

-

Cyclization of Acylthiosemicarbazides: Oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin or iodine facilitate cyclization to form 2-amino-1,3,4-oxadiazoles . For example, 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is synthesized in 97% yield using this method .

-

Coupling Reactions: Propanephosphonic anhydride (T3P) mediates one-pot synthesis from acylhydrazides and isocyanates under mild conditions .

-

Photocatalytic Approaches: Eosin-Y catalyzes oxidative heterocyclization of semicarbazones under visible light, yielding 94% of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine .

Functionalization Strategies

-

Methoxy Group Introduction: Methoxy substitution at position 7 of coumarin is typically achieved via alkylation or demethylation of precursor phenols.

-

Oxadiazole Ring Formation: Cyclodehydration of diacylhydrazines using agents like EDC·HCl or thionyl chloride yields 1,3,4-oxadiazoles . For instance, 2,5-disubstituted oxadiazoles are synthesized via Cu(OTf)₂-catalyzed imine C–H functionalization .

Molecular Docking and Structure-Activity Relationships (SAR)

Key Interactions

-

π-π Stacking: The phenyl ring of the oxadiazole moiety interacts with aromatic residues in enzyme active sites .

-

Hydrogen Bonding: The carbonyl group of coumarin and oxadiazole’s nitrogen atoms form bonds with catalytic residues (e.g., Asp in thymidylate synthase) .

SAR Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume